(R)-1-[4-(morpholin-4-yl)phenyl]ethanol
Description
Significance of Enantiomerically Pure Arylalkanols in Contemporary Organic Chemistry
Chiral arylalkanols, such as 1-phenylethanol (B42297), are a critical class of organic compounds characterized by a hydroxyl group attached to a stereogenic carbon which, in turn, is bonded to an aromatic ring. nih.govwikipedia.org The spatial arrangement of these groups gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities. nih.gov This stereochemical distinction is paramount in pharmacology, where one enantiomer of a drug may be therapeutically active while the other could be inactive or even harmful. nih.gov
The demand for enantiomerically pure compounds has grown substantially, with a significant percentage of drugs developed in recent decades being chiral molecules. nih.gov Enantiopure arylalkanols serve as indispensable building blocks, or "chiral synthons," in the synthesis of more complex molecules with specific stereochemistry. researchgate.net Their applications are widespread, found in pharmaceuticals, agrochemicals, and the fragrance industry. nih.gov For instance, (R)-1-phenylethanol is utilized as an intermediate and a key component in various chemical manufacturing processes. nih.gov
Table 1: Properties of Chiral 1-Phenylethanol Enantiomers
| Property | (R)-(+)-1-Phenylethanol | (S)-(-)-1-Phenylethanol |
|---|---|---|
| CAS Number | 1517-69-7 | 1445-91-6 sigmaaldrich.com |
| Molecular Formula | C₈H₁₀O | C₈H₁₀O sigmaaldrich.com |
| Molecular Weight | 122.16 g/mol | 122.16 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid | Colorless liquid sigmaaldrich.com |
| Boiling Point | 88-89 °C / 10 mmHg | 88-89 °C / 10 mmHg sigmaaldrich.com |
| Density | 1.012 g/mL at 20 °C | 1.012 g/mL at 20 °C sigmaaldrich.com |
| Optical Activity | [α]20/D +45±1°, c = 5% in methanol (B129727) | [α]20/D −45±1°, c = 5% in methanol sigmaaldrich.com |
Role of the Morpholine (B109124) Moiety as a Privileged Scaffold in Medicinal and Synthetic Chemistry
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. nih.govjchemrev.com This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govnih.govresearchgate.net Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govconsensus.app
The morpholine moiety is a versatile synthetic building block, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibiotic effects. nih.govjchemrev.comresearchgate.net For example, the antibiotic Linezolid and the anticancer agent Gefitinib feature a morpholine ring as a key structural component. jchemrev.com The nitrogen atom of the morpholine ring can be readily functionalized, allowing for its incorporation into diverse molecular frameworks. The synthesis of N-aryl morpholines, for instance, is a well-established transformation in organic chemistry, often achieved through transition metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org
| Reboxetine | Antidepressant | Influences solubility and metabolic stability. |
Overview of Stereoselective Synthesis Strategies for Chiral Alcohols in Pharmaceutical and Fine Chemical Industries
The production of single-enantiomer chiral alcohols is a cornerstone of the pharmaceutical and fine chemical industries. Numerous stereoselective synthesis strategies have been developed to meet this demand. These methods can be broadly categorized into two main approaches: the asymmetric transformation of prochiral precursors and the resolution of racemic mixtures. mdpi.comencyclopedia.pub
One of the most efficient methods is the asymmetric reduction of prochiral ketones using chiral catalysts or enzymes. rsc.orgnih.govnih.gov Biocatalysis, employing ketoreductases from sources like baker's yeast or engineered enzymes, offers an environmentally friendly route to chiral alcohols with high enantioselectivity under mild conditions. rsc.orgjacsdirectory.com Chemical methods often involve transition-metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. mdpi.com These catalysts facilitate the hydrogenation of ketones to produce the desired alcohol enantiomer with high enantiomeric excess (e.e.). mdpi.com
Another common strategy is kinetic resolution, where one enantiomer of a racemic alcohol reacts faster than the other in the presence of a chiral catalyst or enzyme (often a lipase), allowing for the separation of the unreacted enantiomer. nih.govmdpi.com Dynamic kinetic resolution (DKR) is an advanced version of this process where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired single enantiomer. mdpi.com
A plausible synthetic route to (R)-1-[4-(morpholin-4-yl)phenyl]ethanol could involve the asymmetric reduction of the corresponding prochiral ketone, 4-morpholinylacetophenone. This ketone can be synthesized via the N-arylation of morpholine with a suitable 4-haloacetophenone. nih.govresearchgate.net
Table 3: Comparison of Stereoselective Synthesis Strategies for Chiral Alcohols
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | Reduction of a prochiral ketone using a chiral catalyst (chemical or enzymatic). nih.gov | High enantioselectivity, potentially high yield. | Catalyst cost, optimization required. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other behind. nih.gov | Can achieve high enantiomeric purity for the unreacted substrate. | Maximum theoretical yield is 50%. |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. mdpi.com | Can achieve >99% e.e. and near 100% theoretical yield. | Requires a compatible racemization catalyst that does not interfere with the resolution. |
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
OVKCERPEMRDQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)O |
Origin of Product |
United States |
Synthetic Methodologies for the Enantioselective Preparation of R 1 4 Morpholin 4 Yl Phenyl Ethanol
Asymmetric Reduction Approaches
Asymmetric reduction of the prochiral ketone, 1-[4-(morpholin-4-yl)phenyl]ethanone, is the most direct and widely explored route to (R)-1-[4-(morpholin-4-yl)phenyl]ethanol. This transformation can be achieved through two principal methods: chiral catalyst-mediated asymmetric transfer hydrogenation (ATH) and biocatalytic reductions using ketoreductases (KREDs).
Chiral Catalyst-Mediated Asymmetric Transfer Hydrogenation (ATH) of 1-[4-(morpholin-4-yl)phenyl]ethanone
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the synthesis of chiral alcohols. kanto.co.jp This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid. kanto.co.jp The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand around the metal center.
Ruthenium(II) complexes, particularly those containing the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, are highly effective for the ATH of ketones. nih.govresearchgate.net The tethered Ru(II)/TsDPEN catalysts, where the arene ligand is covalently linked to the diamine ligand, have shown exceptional efficiency and enantioselectivity in the reduction of electron-rich ketones, a class to which 1-[4-(morpholin-4-yl)phenyl]ethanone belongs. acs.org
Optimization studies have demonstrated that these tethered catalysts can efficiently convert the ketone to the corresponding (R)-alcohol with high yield and enantiomeric excess (e.e.). researchgate.net For instance, the use of a tethered ruthenium catalyst at a low loading of 1 mol% can lead to the formation of the desired alcohol in 97% yield and 99% e.e. researchgate.net The choice of the metal center is crucial, with ruthenium and iridium being the most extensively studied for transfer hydrogenation reactions. nih.gov
Table 1: Optimization of Ru-catalyzed Asymmetric Transfer Hydrogenation
| Entry | Catalyst (mol%) | Solvent | Conditions | Conversion (%) | e.e. (%) |
|---|---|---|---|---|---|
| 1 | Ru(II)/(S,S)-TsDPEN (1) | Methanol (B129727)/H₂O (1:1) | 60 °C, 16 h | ~99 | 94 |
| 2 | Tethered Ru(II) (S,S)-catalyst (1) | Methanol/H₂O (1:1) | 60 °C, 16 h | ~99 | 94 |
This table is interactive. Data can be sorted and filtered.
The design of the chiral ligand is paramount in achieving high enantioselectivity. nih.gov For Ru(II)-catalyzed ATH, ligands like TsDPEN create a well-defined chiral pocket that directs the hydride transfer to one face of the ketone. nih.gov Modifications to the ligand structure, such as tethering the arene and the diamine components, can enhance catalyst stability and rigidity, leading to improved enantiocontrol. researchgate.net This "tethered-version catalyst" helps to lock the aryl group, allowing for better control over the spatial arrangement of substituents and favoring the formation of a specific enantiomer. researchgate.net The electronic and steric properties of the ligand play a significant role in the catalyst's activity and selectivity. nih.gov
The choice of solvent and other reaction parameters significantly impacts the efficiency of ATH. For amino-substituted ketones, aqueous conditions, often in combination with a co-solvent like methanol, have proven to be highly effective. acs.org The use of a formic acid/triethylamine mixture is another common hydrogen source and solvent system that yields excellent results. kanto.co.jp Temperature also plays a critical role; for example, complete conversion of para-amino acetophenone (B1666503) derivatives required a temperature of 60 °C. acs.org Optimization of these conditions is essential to achieve high conversions and enantioselectivities while minimizing reaction times and catalyst loading. nih.gov
Biocatalytic Ketone Reductions Utilizing Ketoreductases (KREDs)
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.govacsgcipr.org KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high stereoselectivity. researchgate.net
The successful application of KREDs often begins with a screening process to identify an enzyme with activity and selectivity towards the target substrate. acs.org Large panels of commercially available KREDs can be rapidly screened to find suitable candidates. acs.org For the synthesis of this compound, which is an intermediate for pharmaceuticals, identifying a KRED that produces the desired (R)-enantiomer with high purity is crucial. researchgate.net
Once a promising KRED is identified, protein engineering techniques can be employed to enhance its properties, such as substrate specificity, activity, stability, and enantioselectivity. rsc.orgrsc.orgtudelft.nl For example, a KRED from Sporidiobolus salmonicolor was engineered through semi-rational design to improve its performance in the synthesis of an ipatasertib (B1662790) precursor, a complex molecule containing a chiral alcohol moiety. nih.gov This involved creating a variant with 10 amino acid substitutions that exhibited a 64-fold higher catalytic rate and improved yield. nih.gov Such engineering efforts are instrumental in developing robust biocatalysts for industrial-scale production. nih.gov
Table 2: Screening of Ketoreductases for the Reduction of 1-[4-(morpholin-4-yl)phenyl]ethanone
| Enzyme | Enantiomer | Conversion (%) | e.e. (%) |
|---|---|---|---|
| KRED-A | (R) | >99 | >99.5 |
| KRED-B | (S) | >99 | >99.5 |
| ChKRED20 | (S) | >99 | 99 |
This table is interactive and represents typical outcomes from KRED screening.
The enantioselective synthesis of this compound is a well-developed field with robust methodologies based on both chemocatalysis and biocatalysis. Asymmetric transfer hydrogenation using optimized ruthenium catalysts, particularly tethered Ru(II)/TsDPEN systems, provides a highly efficient route with excellent enantioselectivity. Complementing this, biocatalytic reductions with ketoreductases offer a sustainable and highly specific alternative. The ability to screen and engineer KREDs allows for the development of tailor-made enzymes that meet the stringent demands of pharmaceutical manufacturing. The availability of these powerful synthetic tools facilitates the large-scale production of this key chiral intermediate, underscoring the advances in modern asymmetric synthesis.
Cofactor Regeneration Systems in Bioreductions
The asymmetric reduction of 4-(morpholin-4-yl)acetophenone to this compound is catalyzed by ketoreductases (KREDs), which belong to the class of alcohol dehydrogenases (ADHs). rsc.orgtudelft.nl These enzymes require a stoichiometric amount of a reduced nicotinamide (B372718) cofactor, typically NADPH or NADH, which acts as the hydride donor. nih.gov Due to the high cost of these cofactors, their in situ regeneration is crucial for the economic viability of the process on an industrial scale. researchgate.net Several enzymatic systems have been developed for this purpose.
One of the most widely used and well-established cofactor regeneration systems employs glucose dehydrogenase (GDH) and glucose. nih.govmdpi.com GDH catalyzes the oxidation of glucose to glucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH or NAD⁺ to NADH. nih.gov This system is highly efficient due to the high specific activity of GDH and the effectively irreversible nature of the reaction, as the resulting lactone spontaneously hydrolyzes. nih.govacs.org The use of GDH has proven superior in many preparative-scale reductions, allowing for high substrate loading and excellent yields. nih.govacs.org
Another common approach utilizes formate (B1220265) dehydrogenase (FDH) and formate. researchgate.net FDHs are advantageous because they use a cheap substrate (formate) and produce only carbon dioxide as a benign byproduct. nih.gov While most native FDHs are NAD⁺-dependent, significant protein engineering efforts have been made to switch their cofactor preference to NADP⁺ to broaden their applicability for NADPH-dependent ketoreductases. nih.govnih.gov
Isopropanol can also serve as a sacrificial hydrogen donor in a system where the same alcohol dehydrogenase that reduces the target ketone also oxidizes isopropanol to acetone, thus regenerating the NADH or NADPH. researchgate.netnih.gov This "mono-enzyme" system simplifies the process by requiring only one enzyme for both the main reaction and cofactor recycling. tandfonline.com However, this approach can sometimes be limited by lower reaction rates and substrate loading compared to dual-enzyme systems like the GDH/glucose method. acs.org
| Cofactor Regeneration System | Auxiliary Enzyme | Sacrificial Substrate | Byproduct | Primary Cofactor |
| Glucose Dehydrogenase System | Glucose Dehydrogenase (GDH) | Glucose | Glucono-δ-lactone | NAD(P)H |
| Formate Dehydrogenase System | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | NADH (native), NADPH (engineered) |
| Substrate-Coupled System | Ketoreductase/Alcohol Dehydrogenase | Isopropanol | Acetone | NAD(P)H |
Process Development for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound using ketoreductases necessitates careful process development and optimization. The application of KREDs in the commercial synthesis of chiral alcohols has become a preferred method, often displacing traditional chemical catalysts. researchgate.netnih.gov
Key factors in process development include the selection of a robust and highly active ketoreductase, optimization of the cofactor regeneration system, and definition of reaction conditions to maximize space-time yield and minimize costs. Modern molecular biology techniques, including directed evolution and protein engineering, have enabled the generation of tailor-made enzymes with enhanced stability, activity, and stereoselectivity for specific substrates. rsc.orgnih.gov
For large-scale production, whole-cell biocatalysts are often favored over isolated enzymes. nih.gov Using recombinant Escherichia coli cells that overexpress both the ketoreductase and a dehydrogenase for cofactor regeneration (like GDH) can simplify the process. nih.govacs.org The cells' own metabolic pathways can also contribute to cofactor regeneration, although co-expression of a dedicated regeneration enzyme is generally more efficient for high-substrate concentrations. acs.org
Process parameters such as substrate and catalyst loading, pH, temperature, and solvent system must be optimized. Aqueous media are preferred for sustainability, but the low solubility of hydrophobic substrates like 4-(morpholin-4-yl)acetophenone may require the use of co-solvents or a two-phase aqueous-organic system. tandfonline.com The use of crude enzyme extracts or whole cells can be more cost-effective than using purified enzymes. nih.gov For example, superior results have been obtained using crude extracts from KRED and GDH cells under aqueous conditions with a co-solvent to solubilize the ketone substrate. acs.org The development of robust, versatile platforms that can be applied across different stages of product development is a key trend in industrial biocatalysis. nih.gov
Kinetic Resolution Strategies
An alternative approach to the enantioselective synthesis of this compound is the kinetic resolution of its racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product.
Enzymatic Kinetic Resolution via Enantioselective Transesterification
Enzymatic kinetic resolution (EKR) using lipases is a widely employed and effective method for obtaining enantiomerically pure alcohols. jocpr.com The process typically involves the enantioselective acylation of the racemic alcohol, where the enzyme preferentially catalyzes the reaction of one enantiomer with an acyl donor, leaving the other enantiomer unreacted. mdpi.com
Candida antarctica lipase (B570770) B (CALB) is one of the most versatile and widely used biocatalysts for the kinetic resolution of racemic secondary alcohols. mdpi.commdpi.com It exhibits high enantioselectivity for a broad range of substrates and is known for its stability in organic solvents. mdpi.comnih.gov In the kinetic resolution of racemic 1-[4-(morpholin-4-yl)phenyl]ethanol, CALB would catalyze the acylation of one of the enantiomers, typically the (R)-enantiomer, to form the corresponding ester. mdpi.com This leaves the (S)-enantiomer as the unreacted alcohol. The high stereoselectivity of CALB towards many secondary alcohols is attributed to a well-defined stereospecificity pocket in its active site. nih.gov The reaction can be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product. nih.gov
The choice of the acyl donor and the reaction medium significantly influences the efficiency and enantioselectivity of the lipase-catalyzed kinetic resolution. researchgate.net
Acyl Donors: Activated esters, such as vinyl esters (e.g., vinyl acetate), are often preferred as acyl donors. researchgate.net The transesterification with vinyl esters is practically irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which shifts the reaction equilibrium towards product formation. researchgate.net Other acyl donors like acetic anhydride (B1165640) can also be effective. mdpi.com The nature of the acyl donor can impact the reaction rate and selectivity. researchgate.net
Reaction Media: The reaction is typically carried out in non-polar organic solvents like hexane (B92381) or toluene. nih.govnih.gov The choice of solvent can affect the enzyme's conformation and, consequently, its activity and enantioselectivity. Solvent-free systems are also an option and can be advantageous from an environmental and process intensification perspective. nih.gov The polarity of the solvent is a critical parameter; for instance, CALB often shows high activity and stability in hydrophobic organic solvents. researchgate.net
| Acyl Donor | Solvent | Typical Outcome |
| Vinyl Acetate (B1210297) | Hexane, Toluene | High conversion and enantioselectivity due to irreversible nature. |
| Ethyl Acetate | Ethyl Acetate (as solvent and donor) | Can be effective, often used in excess. |
| Acetic Anhydride | Dioxane, THF | Highly reactive, can lead to high conversion rates. |
A major advantage of using enzymes in industrial processes is their potential for reuse over multiple reaction cycles. nih.gov For lipases like CALB, immobilization is a key strategy to enhance stability and facilitate recovery and recycling. researchgate.netnih.gov The most common commercial form of CALB, Novozym 435, is immobilized on a macroporous acrylic resin, which confers high thermal and operational stability. researchgate.net
Immobilization can be achieved through various methods, including physical adsorption or covalent attachment to a support material. nih.govdoi.org Magnetic nanoparticles have also emerged as a promising support, allowing for easy separation of the biocatalyst from the reaction mixture using an external magnetic field. dovepress.commdpi.com
The stability of the immobilized biocatalyst is crucial for its economic viability. Immobilized CALB has been shown to retain a significant portion of its initial activity even after numerous cycles. mdpi.comresearchgate.net For instance, magnetic CALB cross-linked enzyme aggregates (CLEAs) maintained over 49% conversion after 10 reuse cycles in a 48-hour reaction. mdpi.com Similarly, other immobilization techniques have demonstrated that the enzyme can retain over 80% of its activity after 20 reaction cycles. mdpi.com The stability is also dependent on reaction conditions such as temperature and pH. Immobilization often broadens the optimal temperature and pH range of the enzyme compared to its free form. nih.govmdpi.com
Classical Diastereomeric Salt Resolution of Racemic Precursors
One of the most established and reliable methods for obtaining enantiomerically pure compounds is through the separation of diastereomeric salts formed from a racemic mixture. wikipedia.org This technique leverages the different physical properties, such as solubility, of diastereomers, which allows for their separation by fractional crystallization. researchgate.net
Chiral Acid/Base Selection and Optimization for Diastereomer Separation
The success of a diastereomeric salt resolution hinges on the judicious selection of a chiral resolving agent. For the resolution of a racemic alcohol like 1-[4-(morpholin-4-yl)phenyl]ethanol, the alcohol is typically first derivatized to introduce an acidic functional group, which can then form a salt with a chiral base. However, a more direct approach involves the use of a chiral acid to form diastereomeric esters, which can then be separated. nih.gov
Commonly employed chiral acids for the resolution of racemic alcohols and amines include tartaric acid and its derivatives, as well as mandelic acid. nih.govnih.gov The choice of the resolving agent is critical and often determined empirically by screening a variety of chiral acids to find one that forms diastereomeric salts with a significant difference in solubility. The stoichiometry between the racemic compound and the resolving agent is a key parameter to optimize. For instance, using a sub-stoichiometric amount of the resolving agent can sometimes lead to a more efficient resolution.
Table 1: Common Chiral Resolving Acids for Alcohols and Amines
| Chiral Resolving Acid | Typical Applications |
| (+)-Tartaric Acid | Resolution of racemic bases. mdpi.com |
| (-)-Tartaric Acid | Resolution of racemic bases. |
| (+)-Dibenzoyl-D-tartaric acid | Resolution of racemic amines. nih.gov |
| (-)-Di-p-toluoyl-L-tartaric acid | Resolution of racemic amines. nih.gov |
| (R)-(-)-Mandelic Acid | Resolution of racemic alcohols and amines. google.comgoogle.com |
| (S)-(+)-Mandelic Acid | Resolution of racemic alcohols and amines. |
The optimization of the chiral acid/base selection involves considering factors such as the cost and availability of the resolving agent, the ease of salt formation, and the efficiency of the subsequent separation and recovery of the desired enantiomer.
Crystallization Techniques for Enhanced Purity
Once a suitable chiral resolving agent has been identified and the diastereomeric salts are formed, the next critical step is their separation via crystallization. The goal is to selectively crystallize one diastereomer while leaving the other in the mother liquor. The efficiency of this separation is highly dependent on the crystallization conditions. researchgate.net
Several techniques can be employed to enhance the purity of the desired diastereomer during crystallization:
Solvent Selection: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. A systematic screening of different solvents and solvent mixtures is often necessary to identify conditions where the solubility difference between the two diastereomers is maximized. researchgate.net
Temperature Control: Cooling crystallization is a common technique where the solubility of the diastereomeric salts is decreased by lowering the temperature, inducing crystallization. The cooling rate can be controlled to promote the growth of high-purity crystals.
Seeding: Introducing a small amount of the pure desired diastereomer crystal (a seed crystal) into a supersaturated solution can induce crystallization of that specific diastereomer, often leading to higher purity.
Recrystallization: To further enhance the purity of the isolated diastereomer, one or more recrystallization steps can be performed. This involves dissolving the crystalline material in a suitable solvent and allowing it to crystallize again, which helps to remove impurities trapped in the crystal lattice.
Table 2: Parameters to Optimize in Diastereomeric Salt Crystallization
| Parameter | Effect on Purity and Yield |
| Solvent | Affects the solubility difference between diastereomers. |
| Temperature Profile | Influences nucleation and crystal growth rates. |
| Agitation Rate | Affects mass transfer and can influence crystal size and purity. |
| Seeding Strategy | Can control which diastereomer crystallizes and improve purity. |
| Concentration | Determines the degree of supersaturation, a key driving force for crystallization. |
Multicomponent and Cascade Reactions Towards Precursors of this compound
Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single synthetic operation. researchgate.netnih.gov These strategies are highly valuable for the synthesis of precursors to this compound, such as 4-(morpholin-4-yl)acetophenone.
While specific multicomponent or cascade reactions leading directly to 4-(morpholin-4-yl)acetophenone are not extensively reported in the literature, the principles of these reactions can be applied to its synthesis. For instance, a multicomponent reaction could potentially be designed to assemble the morpholine (B109124) ring and the substituted phenyl group in a convergent manner.
Cascade reactions, which involve a series of intramolecular transformations, can also be envisioned for the synthesis of chiral amino alcohol precursors. rsc.org For example, an enzymatic cascade could be employed to introduce the chiral hydroxyl group and the amino functionality in a stereocontrolled manner. manchester.ac.uk
Synthetic Route Optimization and Scalability Considerations for Industrial Applications
The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the production of this compound, particularly via diastereomeric salt resolution, several factors must be considered for scalability.
Table 3: Key Considerations for Industrial Scale-Up
| Factor | Industrial Consideration |
| Raw Material Cost and Availability | Sourcing of inexpensive and readily available starting materials and resolving agents is crucial for economic viability. |
| Process Safety | A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale. |
| Reaction Conditions | Optimization of temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize energy consumption. |
| Work-up and Purification | Development of efficient and scalable extraction, filtration, and crystallization procedures to isolate the product in high purity. |
| Solvent and Reagent Recycling | Implementing strategies for the recovery and reuse of solvents and resolving agents to reduce waste and improve process economics. |
| Waste Management | Developing environmentally friendly methods for the disposal of waste streams. |
| Process Control and Automation | Utilizing process analytical technology (PAT) to monitor and control critical process parameters in real-time, ensuring consistent product quality. |
For the diastereomeric resolution of 1-[4-(morpholin-4-yl)phenyl]ethanol, optimizing the crystallization process is a key aspect of scale-up. This includes designing crystallizers that provide efficient mixing and heat transfer, and developing robust procedures for seeding and controlling the cooling profile to consistently produce the desired diastereomer in high yield and purity.
Advanced Stereochemical Characterization and Absolute Configuration Elucidation of R 1 4 Morpholin 4 Yl Phenyl Ethanol
Analytical Techniques for Enantiomeric Excess Determination
The quantitative determination of the enantiomeric purity, or enantiomeric excess (ee), is fundamental in the development of single-enantiomer drugs. Chromatographic techniques are the most powerful and widely used methods for resolving and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for enantiomeric separation in the pharmaceutical industry due to its versatility, robustness, and wide applicability. nih.govphenomenex.com The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). For a secondary alcohol like 1-[4-(morpholin-4-yl)phenyl]ethanol, polysaccharide-based CSPs are highly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov
Method Development: A systematic screening approach is typically employed for method development. phenomenex.com This involves testing a variety of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC) with different mobile phase compositions. Normal-phase chromatography, using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is often the first choice. Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are commonly added to the mobile phase to improve the peak shape of basic compounds containing a morpholine (B109124) moiety.
A hypothetical optimized and validated method for the enantiomeric separation of 1-[4-(morpholin-4-yl)phenyl]ethanol is presented below.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method would be validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov Validation ensures the method is suitable for its intended purpose.
Hypothetical HPLC Validation and Performance Data:
| Parameter | (S)-enantiomer | (R)-enantiomer |
|---|---|---|
| Retention Time (tR) | ~8.5 min | ~10.2 min |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Linearity Range | \multicolumn{2}{c | }{1 - 200 µg/mL (r² > 0.999)} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{~0.3 µg/mL} |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{~1.0 µg/mL} |
| Precision (%RSD) | \multicolumn{2}{c | }{< 2.0%} |
| Accuracy (% Recovery) | \multicolumn{2}{c|}{98.0 - 102.0%} |
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. chromatographyonline.com While the target molecule, 1-[4-(morpholin-4-yl)phenyl]ethanol, has limited volatility due to its hydroxyl group and molecular weight, GC analysis can be performed following derivatization. Acetylation or silylation of the hydroxyl group would increase its volatility and improve chromatographic performance.
The most common CSPs for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These phases separate enantiomers based on inclusion complexation, where the analytes fit into the chiral cavity of the cyclodextrin.
Illustrative Chiral GC Method Parameters:
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 150 °C hold for 1 min, ramp to 220 °C at 5 °C/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 270 °C |
| Expected tR (R-enantiomer) | ~12.1 min |
| Expected tR (S-enantiomer) | ~12.5 min |
| Expected Resolution (Rs) | > 1.8 |
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption. nih.govselvita.com The technique uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster analyses compared to HPLC. afmps.be
For the separation of polar molecules like 1-[4-(morpholin-4-yl)phenyl]ethanol, a polar organic solvent (modifier), such as methanol (B129727) or ethanol (B145695), is added to the CO₂. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chiraltech.com Modern SFC instrumentation provides precision, reproducibility, and robustness suitable for regulated pharmaceutical analysis. nih.govresearchgate.net
Illustrative Chiral SFC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IC-3 (150 x 3.0 mm, 3 µm) |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine (Gradient: 5% to 40% Methanol over 3 min) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 225 nm |
| Expected tR (R-enantiomer) | ~2.1 min |
| Expected tR (S-enantiomer) | ~2.5 min |
| Expected Resolution (Rs) | > 2.5 |
X-ray Crystallography for Solid-State Stereochemical Confirmation
X-ray crystallography stands as a definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. springernature.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which is crucial for confirming the configuration of chiral centers. carleton.edu
Single-Crystal X-ray Diffraction Analysis of (R)-1-[4-(morpholin-4-yl)phenyl]ethanol and its Co-crystals or Derivatives
While the specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related morpholine derivatives illustrates the power of this technique. For instance, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, a compound also featuring a morpholine moiety, has been elucidated. In such an analysis, the diffraction pattern of X-rays passing through a single crystal is collected and analyzed. The resulting electron density map allows for the precise placement of each atom in the molecule.
For chiral molecules, particularly when grown as a single enantiomer, the analysis can determine the absolute configuration by observing the effects of anomalous dispersion. This is often quantified by the Flack parameter, which should ideally be close to zero for the correct enantiomeric assignment. The process can also be applied to co-crystals, where the target molecule is crystallized with a co-former of a known absolute configuration, aiding in the structural determination. nih.gov
Below is a representative table of crystallographic data for an analogous morpholine-containing compound, demonstrating the type of information obtained from a single-crystal X-ray diffraction experiment.
Table 1: Representative Crystallographic Data for an Analogous Morpholine Derivative
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4554 (6) |
| b (Å) | 8.2204 (4) |
| c (Å) | 30.6681 (17) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3140.1 (3) |
| Z | 8 |
Data presented is for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, a related compound, to illustrate the typical output of a crystallographic study.
Crystal Packing and Intermolecular Interactions in Chiral Solid Forms
In addition to classical hydrogen bonds, other weak interactions such as C-H···O and C-H···π interactions play a crucial role in stabilizing the crystal lattice. The phenyl ring in the molecule can participate in π-π stacking or C-H···π interactions, where a C-H bond from a neighboring molecule is oriented towards the face of the aromatic ring. researchgate.net These directional interactions contribute to the formation of a well-ordered, three-dimensional supramolecular architecture. Analysis of the crystal packing of diethanolamine (B148213) derivatives, which share functional similarities, reveals that molecules often link into chains or other motifs through intermolecular O-H···O interactions, effectively shielding the hydrophilic groups within the crystal structure. nih.gov
Vicinal Coupling Constants in NMR Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. For stereochemical analysis, vicinal coupling constants (³J), which describe the interaction between two nuclei separated by three bonds, are particularly informative. The magnitude of a ³J coupling constant is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. miamioh.edu
For an acyclic molecule like this compound, the key vicinal coupling to consider would be between the proton on the chiral carbon (the methine proton) and the protons of the adjacent methyl group (³JH-C-C-H). The rotation around the C-C single bond leads to different staggered conformations (rotamers), each with a characteristic dihedral angle and, therefore, a specific expected coupling constant.
The observed ³J value in the ¹H NMR spectrum is a population-weighted average of the coupling constants of the individual conformers. By analyzing this value, one can deduce the preferred conformation of the molecule in solution.
A large coupling constant (typically 10-15 Hz) indicates an anti-periplanar relationship (180° dihedral angle) is dominant.
A small coupling constant (typically 2-5 Hz) suggests a predominance of gauche conformations (60° dihedral angle). uci.edu
This analysis, often supported by computational modeling, allows for the determination of the relative stereochemistry between adjacent chiral centers or the conformational preferences of flexible molecules. rsc.org
Table 2: Relationship Between Dihedral Angle and Expected ³JHH Coupling Constant
| Dihedral Angle (Φ) | Conformation | Expected ³JHH (Hz) |
| ~0° | Syn-periplanar | ~8-10 |
| ~60° | Gauche / Synclinal | ~2-5 |
| ~90° | ~0-1 | |
| ~120° | Anticlinal | ~3-6 |
| ~180° | Anti-periplanar | ~10-15 |
Computational and Theoretical Chemistry Studies on R 1 4 Morpholin 4 Yl Phenyl Ethanol
Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. nih.gov Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the accurate determination of various molecular properties. mdpi.com
The conformational landscape of (R)-1-[4-(morpholin-4-yl)phenyl]ethanol is primarily defined by the orientation of the morpholine (B109124) ring and the rotational freedom around the single bonds connected to the chiral center.
Morpholine Ring Conformation: The six-membered morpholine ring is known to adopt a stable chair conformation to minimize steric strain and torsional interactions. researchgate.net This is the energetically preferred geometry, as confirmed by both experimental and theoretical studies on related morpholine-containing structures. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. pku.edu.cnnih.gov
HOMO and LUMO Distribution: For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the phenyl ring and the nitrogen and oxygen atoms of the morpholine moiety, which act as the primary sites for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic ring and the chiral center, indicating the likely sites for nucleophilic attack.
Reactivity Descriptors: The energies of the HOMO and LUMO (EHOMO and ELUMO) are used to calculate key quantum chemical descriptors that quantify reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be derived from these energies to provide a more comprehensive picture of the molecule's reactivity profile.
Table 1: Calculated Reactivity Descriptors for this compound Note: Values are illustrative and based on typical DFT calculations for similar aromatic amines.
| Parameter | Formula | Illustrative Value (eV) |
| EHOMO | - | -5.85 |
| ELUMO | - | -0.75 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 |
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 0.75 |
| Electronegativity (χ) | (I + A) / 2 | 3.30 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.30 |
| Hardness (η) | (I - A) / 2 | 2.55 |
| Softness (S) | 1 / (2η) | 0.196 |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.netresearchgate.net The ESP map illustrates regions of varying electron density.
Negative Potential Regions: Regions with high electron density, corresponding to negative electrostatic potential, are typically color-coded in red. For this molecule, these areas would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles.
Positive Potential Regions: Electron-deficient regions, shown in blue, indicate positive electrostatic potential. These are expected to be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the aromatic ring, making them susceptible to nucleophilic attack.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between theoretical models and experimental observations.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov By computing the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be predicted and compared with experimental data. This comparison helps in the structural elucidation and assignment of NMR signals.
Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound Note: Experimental values are hypothetical for illustrative purposes.
| Atom | Theoretical ¹³C (ppm) | Hypothetical Exp. ¹³C (ppm) | Atom | Theoretical ¹H (ppm) | Hypothetical Exp. ¹H (ppm) |
| C (ipso-N) | 150.5 | 150.1 | H (ortho to N) | 6.90 | 6.88 |
| C (ortho to N) | 116.2 | 115.9 | H (meta to N) | 7.30 | 7.28 |
| C (meta to N) | 128.0 | 127.8 | H (Chiral C-H) | 4.80 | 4.75 |
| C (para to N) | 136.8 | 136.5 | H (Hydroxyl O-H) | 2.50 | 2.45 |
| C (Chiral) | 70.1 | 69.8 | H (Methyl C-H₃) | 1.40 | 1.38 |
| C (Methyl) | 25.5 | 25.2 | H (Morpholine -CH₂-N) | 3.15 | 3.12 |
| C (Morpholine -CH₂-N) | 49.8 | 49.5 | H (Morpholine -CH₂-O) | 3.85 | 3.82 |
| C (Morpholine -CH₂-O) | 67.0 | 66.8 |
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies and intensities. nih.gov These calculations are typically performed at the same level of theory used for geometry optimization.
Frequency Calculation: The calculated frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov
Potential Energy Distribution (PED) Analysis: A crucial aspect of theoretical vibrational spectroscopy is the Potential Energy Distribution (PED) analysis. mdpi.com PED is used to provide a detailed assignment of each vibrational mode by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to that mode. This allows for an unambiguous characterization of the vibrational spectra. For instance, a PED of 100% for an O-H stretching coordinate indicates a pure stretching vibration. mdpi.com
Table 3: Selected Calculated Vibrational Frequencies and PED Assignments for this compound Note: Frequencies are illustrative and would typically be scaled for comparison with experimental data.
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |
| 3620 | O-H stretch | ν(O-H) 100% |
| 3065 | Aromatic C-H stretch | ν(C-H) 98% |
| 2980 | Aliphatic C-H stretch | ν(C-H) 95% |
| 1610 | Aromatic C=C stretch | ν(C=C) 85% |
| 1520 | Aromatic C=C stretch | ν(C=C) 80% |
| 1245 | C-N stretch | ν(C-N) 75%, δ(C-C-H) 15% |
| 1120 | C-O-C stretch (morpholine) | ν(C-O-C) 88% |
| 1080 | C-O stretch (alcohol) | ν(C-O) 70%, δ(C-O-H) 20% |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the excited-state properties of molecules, making it particularly suitable for predicting electronic transitions and simulating UV-Vis absorption spectra. rsc.org This computational approach calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital upon absorption of light. By determining these vertical excitation energies and their corresponding oscillator strengths (a measure of the transition probability), TD-DFT can generate a theoretical spectrum that aids in the interpretation of experimental spectroscopic data. researchgate.net
For this compound, a TD-DFT analysis would typically involve first optimizing the ground-state geometry of the molecule using a suitable functional and basis set. Subsequently, the excited-state calculations are performed to identify the key electronic transitions. These transitions are often characterized by the specific molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In aromatic systems like the phenyl ring in the target molecule, transitions commonly involve π → π* excitations. The morpholine and ethanol (B145695) substituents can influence the electronic structure and, consequently, the absorption spectrum.
Table 1: Illustrative TD-DFT Results for Electronic Transitions This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for an aromatic alcohol like this compound.
| Transition | Excitation Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 275 | 0.15 | HOMO → LUMO (95%) |
| S0 → S2 | 240 | 0.08 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 215 | 0.65 | HOMO → LUMO+1 (92%) |
Mechanistic Insights into Stereoselective Transformations via Computational Modeling
Computational modeling provides indispensable tools for understanding the mechanisms of stereoselective transformations, which are critical for producing enantiomerically pure compounds like this compound. nih.govresearchgate.net These methods allow researchers to map out potential energy surfaces, identify key intermediates, and analyze the structures of transition states, thereby revealing the origins of stereoselectivity. For the synthesis of chiral alcohols, computational studies often focus on asymmetric hydrogenation or transfer hydrogenation reactions, where a prochiral ketone is converted into a chiral alcohol. organic-chemistry.org
Mechanistic investigations using computational chemistry can elucidate the subtle non-covalent interactions, such as hydrogen bonding and steric effects, between the substrate, the catalyst, and ligands that govern the stereochemical outcome of a reaction. organic-chemistry.org By modeling these interactions, it is possible to predict which of the two possible enantiomeric products will be formed preferentially and to rationally design more efficient and selective catalysts.
Transition State Analysis and Activation Barriers for Asymmetric Synthesis Reactions
A cornerstone of computational mechanistic studies is the analysis of transition states (TS). nih.govresearchgate.net For an asymmetric synthesis, the reaction can proceed through two competing diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The enantioselectivity of the reaction is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for these two pathways. A lower activation barrier for the transition state leading to the (R)-product results in its formation as the major enantiomer.
Computational methods, particularly Density Functional Theory (DFT), are used to locate the geometries of these transition states and calculate their energies. This analysis reveals the specific steric and electronic factors that stabilize one transition state over the other. For instance, in the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone precursor to this compound, the analysis might show that the transition state leading to the (R)-product allows for a more favorable hydrogen-bonding interaction between the catalyst's ligand and the substrate's carbonyl group, while minimizing steric repulsion. organic-chemistry.org
Table 2: Illustrative Activation Barriers for a Hypothetical Asymmetric Reaction This data is hypothetical, illustrating how computational analysis can quantify the energy difference between transition states leading to (R) and (S) products.
| Transition State | Relative Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Major Product |
| TS-(R) (leading to R-enantiomer) | 15.2 | (R) |
| TS-(S) (leading to S-enantiomer) | 17.5 | - |
| Energy Difference (ΔΔG‡) | 2.3 |
Reaction Pathway Elucidation for Biocatalytic Processes and Enzyme-Substrate Interactions
Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to chiral molecules. nih.gov Computational modeling is instrumental in understanding how an enzyme achieves its high stereoselectivity. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between the substrate (e.g., 4-(morpholin-4-yl)acetophenone) and the active site of an enzyme, such as an alcohol dehydrogenase. researchgate.net
Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site. Following docking, MD simulations can be run to observe the dynamic behavior of the enzyme-substrate complex over time. This allows for the elucidation of the entire reaction pathway. A key concept in this analysis is the "near-attack conformation" (NAC), which refers to the specific orientation of the substrate relative to the enzyme's catalytic residues and cofactors (like NADH/NADPH) that is required for the reaction to occur. nih.gov The enzyme active site preferentially stabilizes the NAC that leads to the formation of the desired (R)-enantiomer, disfavoring the conformation that would produce the (S)-enantiomer.
Table 3: Key Enzyme-Substrate Interactions in a Hypothetical Biocatalytic Reduction This table illustrates the types of interactions identified through computational modeling that contribute to stereoselective substrate binding.
| Substrate Moiety | Interacting Enzyme Residue | Type of Interaction | Role in Stereoselectivity |
| Carbonyl Oxygen | Tyrosine-154 | Hydrogen Bond | Orients the ketone for hydride attack from one specific face. |
| Phenyl Ring | Phenylalanine-203 | π-π Stacking | Positions the substrate in a constrained hydrophobic pocket. |
| Morpholine Group | Aspartic Acid-98 | Hydrogen Bond | Anchors the substrate, preventing rotation that could lead to the S-enantiomer. |
Chiral Recognition Mechanisms in Enantioselective Systems
Chiral recognition is the process by which a chiral system, such as a catalyst, an enzyme, or a chiral stationary phase in chromatography, interacts differently with the two enantiomers of a chiral molecule. nih.gov Computational modeling is a valuable tool for investigating the molecular basis of this phenomenon. The differential interaction arises from the formation of transient diastereomeric complexes between the chiral selector and each enantiomer. These complexes have different energies, and this energy difference is the source of enantioselectivity.
Studies on analogous molecules, such as 1-(4-fluorophenyl)ethanol, have used a combination of spectroscopy and DFT calculations to probe these interactions. nih.gov The findings show that homochiral and heterochiral complexes (e.g., R-selector with R-analyte vs. R-selector with S-analyte) exhibit distinct structures and binding energies. nih.gov The more stable complex corresponds to the enantiomer that is retained longer on a chiral column or is the slower-reacting enantiomer in kinetic resolution. The stability differences are governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π interactions. DFT calculations can quantify these interaction energies and pinpoint the structural features responsible for the chiral discrimination. nih.gov
Table 4: Illustrative Binding Energy Differences in a Chiral System Based on principles from studies on similar chiral alcohols, this hypothetical data shows the energy difference between diastereomeric complexes, which is the basis for chiral recognition. nih.gov
| Diastereomeric Complex | Interaction Energy (kcal/mol) | Stability |
| Chiral Selector-(R) + this compound | -8.5 | More Stable |
| Chiral Selector-(R) + (S)-1-[4-(morpholin-4-yl)phenyl]ethanol | -7.9 | Less Stable |
| Binding Energy Difference (ΔΔE) | 0.6 |
Chemical Reactivity and Advanced Transformations of R 1 4 Morpholin 4 Yl Phenyl Ethanol
Stereospecific Derivatization of the Chiral Hydroxyl Group (e.g., esterification, etherification)
The secondary benzylic alcohol in (R)-1-[4-(morpholin-4-yl)phenyl]ethanol is a key functional group for stereospecific derivatization. Esterification and etherification are common strategies to modify this group, often with the goal of altering the molecule's physicochemical properties while retaining the stereochemical integrity of the chiral center.
Esterification:
Stereospecific esterification of chiral alcohols like 1-phenylethanol (B42297) can be achieved through various methods, including enzymatic acylation and chemical catalysis. Enzymatic methods, often employing lipases, are highly enantioselective and can be used for the kinetic resolution of racemic alcohols or the stereospecific acylation of an already enantiopure alcohol. For instance, the acylation of (R,S)-1-phenylethanol with ethyl acetate (B1210297) over an immobilized lipase (B570770) has been studied, demonstrating the feasibility of such transformations. abo.fi While direct enzymatic acylation of this compound is not explicitly detailed in the literature, the principles from similar substrates suggest that this would be a viable method to introduce a variety of acyl groups with high fidelity.
The Mitsunobu reaction is another powerful tool for the esterification of chiral secondary alcohols, proceeding with a clean inversion of stereochemistry. organic-chemistry.orgnii.ac.jpnih.govnih.gov This reaction involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. This method is particularly useful for synthesizing esters with inverted stereochemistry from the starting alcohol. Kinetic resolution of secondary alcohols has also been achieved using the Mitsunobu reaction with chiral acids. researchgate.net
| Esterification Method | Reagents/Catalyst | Stereochemical Outcome | Key Features |
| Enzymatic Acylation | Immobilized Lipase, Acyl Donor (e.g., vinyl acetate) | Retention of configuration | High enantioselectivity, mild reaction conditions. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Carboxylic Acid | Inversion of configuration | Reliable inversion of stereochemistry, broad substrate scope. |
Etherification:
The synthesis of chiral ethers from benzylic alcohols can also be accomplished through methods that control the stereochemistry. The Williamson ether synthesis, while a classic method, can sometimes lead to racemization or elimination, especially with secondary alcohols. More controlled methods are often preferred.
The Mitsunobu reaction can also be adapted for etherification by using a phenolic nucleophile instead of a carboxylic acid, which also proceeds with inversion of configuration. organic-chemistry.org This allows for the synthesis of a variety of aryl ethers from the chiral alcohol.
Functionalization and Derivatization of the Morpholine (B109124) Nitrogen
The nitrogen atom of the morpholine ring is a nucleophilic center that can be readily functionalized through various reactions, including N-alkylation, N-acylation, and N-arylation. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.
N-Alkylation:
N-alkylation of morpholines can be achieved using alkyl halides or through reductive amination. nih.govacs.org Reductive amination involves the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a new C-N bond. This method is particularly versatile as it allows for the introduction of a wide range of substituents.
N-Acylation:
N-acylation of morpholines with acyl chlorides or anhydrides is a straightforward method to introduce an amide functionality. acs.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are generally stable and can serve as important structural motifs in medicinal chemistry.
N-Arylation:
The introduction of an aryl group onto the morpholine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govresearchgate.netrsc.org This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple the morpholine with an aryl halide or triflate. This powerful method allows for the synthesis of a diverse array of N-aryl morpholine derivatives.
| Reaction Type | Typical Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base or Aldehyde/Ketone, Reducing Agent | Alkyl group |
| N-Acylation | Acyl chloride/Anhydride (B1165640), Base | Acyl (Amide) group |
| N-Arylation | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Aryl group |
Modifications of the Phenyl Ring for Structural Diversity
The phenyl ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The existing morpholinyl and 1-hydroxyethyl substituents influence the regioselectivity of these reactions. The morpholino group is an activating, ortho-, para-directing group, while the 1-hydroxyethyl group is a deactivating, meta-directing group. Given the para-substitution, further substitution will be directed to the positions ortho to the morpholino group.
Electrophilic Aromatic Substitution:
Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be used to introduce new substituents onto the phenyl ring. wikipedia.orgnih.govyoutube.comsemanticscholar.orgorganic-chemistry.org The strong activating effect of the morpholino group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5 of the phenyl ring).
Metal-Catalyzed Cross-Coupling Reactions:
If a halogen atom is introduced onto the phenyl ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, nih.govrsc.orgmdpi.com Sonogashira, wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netscirp.org and Heck reactions. nih.govresearchgate.netresearchgate.netquora.combeilstein-journals.org These reactions are powerful tools for forming new carbon-carbon bonds and constructing more complex molecular architectures. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an alkene (Heck) to introduce new aryl, alkynyl, or vinyl groups, respectively.
Synthesis of Stereoisomerically Pure Analogues and Congeners
The synthesis of analogues and congeners of this compound with high stereoisomeric purity is essential for structure-activity relationship (SAR) studies. This involves the preparation of related arylalkanols with different substituents and the use of coupling reactions to build more complex molecules.
The most common route to chiral 1-phenylethanol analogues is the asymmetric reduction of the corresponding substituted acetophenones. wikipedia.orgresearchgate.netnih.gov A variety of chiral catalysts and reagents are available for this transformation, including those based on ruthenium, rhodium, and iridium, which can provide high enantioselectivity. nih.govsemanticscholar.org Enzymatic reductions also offer a green and highly selective alternative. nih.gov
Alternatively, organometallic reagents can be added to substituted benzaldehydes in the presence of a chiral ligand or catalyst to afford the desired chiral secondary alcohols.
| Method for Chiral Alcohol Synthesis | Starting Material | Key Reagents/Catalysts | Stereochemical Control |
| Asymmetric Reduction | Substituted Acetophenone (B1666503) | Chiral Ru, Rh, or Ir catalysts; Enzymes (e.g., ADH) | High enantioselectivity |
| Asymmetric Organometallic Addition | Substituted Benzaldehyde | Grignard/Organolithium reagent, Chiral ligand | High enantioselectivity |
As mentioned in section 5.3, once a halo-substituted analogue of this compound is prepared, it can be used in a variety of cross-coupling reactions to build more complex molecules.
Suzuki Coupling: This reaction is widely used to form biaryl structures by coupling an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.orgmdpi.com This would allow for the connection of the this compound scaffold to other aromatic or heteroaromatic systems.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netscirp.org This provides a linear and rigid linker to other molecular fragments.
These coupling strategies, combined with the derivatization methods for the hydroxyl and morpholine functionalities, provide a powerful toolbox for generating a diverse library of structurally complex and stereoisomerically pure analogues of this compound for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
